2-(3,4-Difluorophenyl)-1-(3-fluorophenyl)ethanone
Description
2-(3,4-Difluorophenyl)-1-(3-fluorophenyl)ethanone is a fluorinated aromatic ketone characterized by two distinct substituents: a 3,4-difluorophenyl group attached to the ethanone backbone and a 3-fluorophenyl moiety. Fluorinated aromatic ketones are of significant interest in medicinal and materials chemistry due to fluorine’s strong electron-withdrawing effects, which enhance metabolic stability, lipophilicity, and binding affinity in bioactive compounds .
Properties
IUPAC Name |
2-(3,4-difluorophenyl)-1-(3-fluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O/c15-11-3-1-2-10(8-11)14(18)7-9-4-5-12(16)13(17)6-9/h1-6,8H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYPWMYODIXNMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)CC2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluorophenyl)-1-(3-fluorophenyl)ethanone typically involves the reaction of 3,4-difluorobenzaldehyde with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Difluorophenyl)-1-(3-fluorophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(3,4-Difluorophenyl)-1-(3-fluorophenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-Difluorophenyl)-1-(3-fluorophenyl)ethanone involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The table below compares 2-(3,4-Difluorophenyl)-1-(3-fluorophenyl)ethanone with key analogues:
Key Observations :
- Fluorine vs.
- Substituent Position: The 3,4-difluorophenyl group in the target compound may confer higher metabolic stability than mono-fluorinated analogues like 4-fluoroacetophenone .
- Lipophilicity : Fluorine substitution increases lipophilicity (logP) compared to hydroxyl or methyl groups, improving membrane permeability in drug design .
Biological Activity
2-(3,4-Difluorophenyl)-1-(3-fluorophenyl)ethanone is an organic compound with potential biological significance due to its unique chemical structure. The presence of fluorine atoms in its phenyl rings may enhance its reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H9F3O
- Molecular Weight : 250.216 g/mol
- Density : 1.3 ± 0.1 g/cm³
- Boiling Point : 331.5 ± 32.0 °C at 760 mmHg
- LogP : 3.29
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its antimicrobial and anticancer effects.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antifungal activity against various Candida species. For instance, a study highlighted the effectiveness of certain fluorinated compounds in inhibiting the growth of Candida albicans, with minimum inhibitory concentrations (MIC) as low as for optimized derivatives .
| Compound | MIC (µg/mL) | Activity against |
|---|---|---|
| This compound | TBD | Candida albicans |
| Other fluorinated derivatives | 0.023 | Candida albicans |
Anticancer Activity
The compound has also shown promise in anticancer research. A study involving various substituted piperazine derivatives found that similar compounds exhibited moderate to significant efficacy against human breast cancer cells . The IC50 values for these compounds were comparable to established anticancer drugs, indicating potential therapeutic applications.
The mechanism by which this compound exerts its biological effects is primarily through interaction with specific enzymes and receptors. The fluorine substitutions are believed to enhance binding affinity, leading to modulation of enzyme activities involved in critical biological pathways.
Enzyme Inhibition Studies
Research has shown that this compound can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of steroid hormones . This inhibition can lead to altered pharmacokinetics and potential side effects when used alongside other medications.
Case Studies and Research Findings
- Antifungal Screening : A series of studies have screened various azole derivatives against fungal pathogens, demonstrating that modifications in the phenyl rings significantly affect antifungal potency .
- Cancer Cell Line Testing : In vitro testing on breast cancer cell lines revealed that certain derivatives could inhibit cell proliferation effectively, with IC50 values indicating strong potential for further development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
